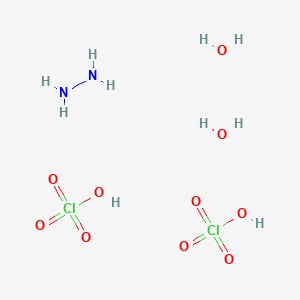
Hydrazine;perchloric acid;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine;perchloric acid;dihydrate is a compound that combines hydrazine and perchloric acid in a dihydrate form. Hydrazine is a colorless, fuming liquid with an ammonia-like odor, known for its use as a rocket propellant and in various industrial applications. Perchloric acid is a strong acid commonly used in analytical chemistry and as a precursor for ammonium perchlorate, a key component in rocket fuel. The combination of these two compounds in a dihydrate form results in a unique chemical entity with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine;perchloric acid;dihydrate typically involves the reaction of hydrazine hydrate with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrate form. The general reaction can be represented as follows:
N2H4⋅H2O+HClO4→N2H4⋅HClO4⋅2H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process requires careful handling of both hydrazine and perchloric acid due to their reactive and hazardous nature. The reaction is typically conducted in a controlled environment with appropriate safety measures in place.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine;perchloric acid;dihydrate undergoes various chemical reactions, including:
Oxidation: Hydrazine can be oxidized to nitrogen gas and water.
Reduction: Hydrazine acts as a reducing agent, converting other compounds to their reduced forms.
Substitution: Hydrazine can participate in nucleophilic substitution reactions, forming hydrazones and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrazine is used with catalysts such as Raney nickel or palladium on carbon.
Substitution: Reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones.
Major Products
Oxidation: Nitrogen gas and water.
Reduction: Reduced forms of various organic compounds.
Substitution: Hydrazones and other nitrogen-containing derivatives.
Applications De Recherche Scientifique
Hydrazine;perchloric acid;dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.
Biology: Investigated for its potential use in biochemical assays and as a reducing agent in various biological processes.
Mécanisme D'action
The mechanism of action of hydrazine;perchloric acid;dihydrate involves its ability to act as both an oxidizing and reducing agent. In biological systems, hydrazine can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This can result in the induction of apoptosis in cancer cells. Additionally, hydrazine can form stable complexes with various metal ions, influencing their biological activity .
Comparaison Avec Des Composés Similaires
Hydrazine;perchloric acid;dihydrate can be compared with other similar compounds, such as:
Hydrazine hydrate: A simpler form of hydrazine used in various chemical reactions.
Perchloric acid: A strong acid used in analytical chemistry and as a precursor for ammonium perchlorate.
Hydrazine sulfate: Another hydrazine derivative with applications in medicine and industry.
Uniqueness
This compound is unique due to its combination of hydrazine and perchloric acid in a dihydrate form, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where both the reducing power of hydrazine and the strong acidity of perchloric acid are required.
Propriétés
Numéro CAS |
73497-82-2 |
|---|---|
Formule moléculaire |
Cl2H10N2O10 |
Poids moléculaire |
268.99 g/mol |
Nom IUPAC |
hydrazine;perchloric acid;dihydrate |
InChI |
InChI=1S/2ClHO4.H4N2.2H2O/c2*2-1(3,4)5;1-2;;/h2*(H,2,3,4,5);1-2H2;2*1H2 |
Clé InChI |
KXGLTOOIWPLRBE-UHFFFAOYSA-N |
SMILES canonique |
NN.O.O.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


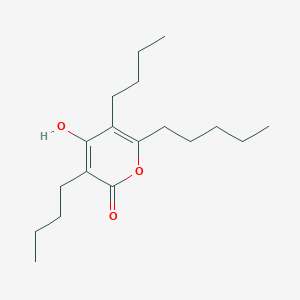
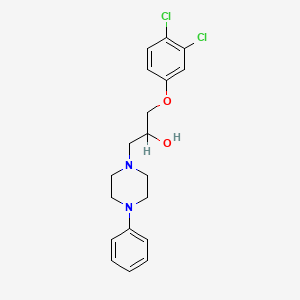

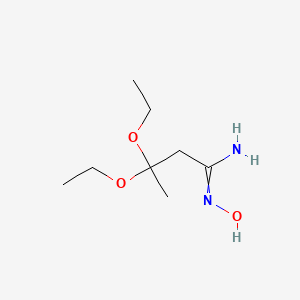
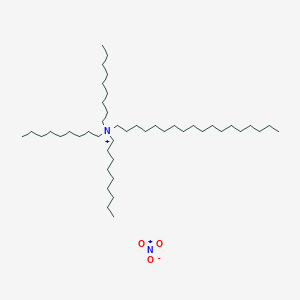

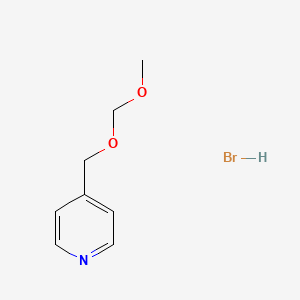
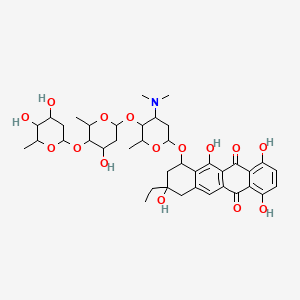
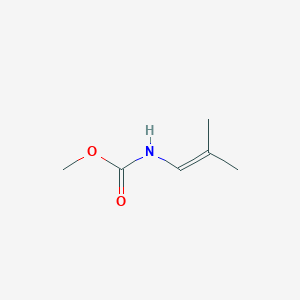
![[(3-Aminopropyl)amino]methanol](/img/structure/B14466303.png)
![1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14466304.png)
![ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14466320.png)


